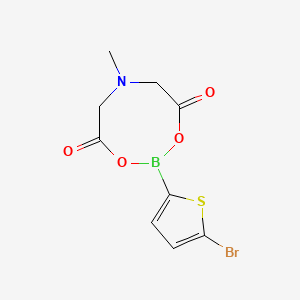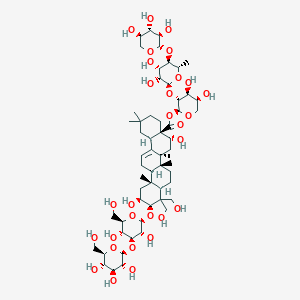
1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone
Overview
Description
“1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone” is a chemical compound with the molecular formula C22H20O4 . Its average mass is 348.392 Da and its monoisotopic mass is 348.136169 Da .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone” consists of a central ethanone group attached to a phenyl ring, which is further substituted with two benzyloxy groups and a hydroxy group .Physical And Chemical Properties Analysis
“1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone” has a density of 1.1±0.1 g/cm3, a boiling point of 511.5±40.0 °C at 760 mmHg, and a flash point of 255.5±13.8 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 7 freely rotating bonds . Its ACD/LogP is 5.15 .Scientific Research Applications
1. Extraction and Catalysis
- Selective Lead(II) Extraction : A study by Hayashita et al. (1999) explored the synthesis of compounds for selective Pb(II) extraction, highlighting the significance of molecular structure in extraction efficiency (Hayashita et al., 1999).
- Catalytic Reactions : Research by Li et al. (2000) focused on synthesizing chiral hydroxyl phospholanes for use in asymmetric catalytic reactions, demonstrating their application in the hydrogenation of functionalized olefins (Li et al., 2000).
2. Synthesis and Chemical Reactions
- NK(1) Receptor Antagonist Synthesis : Brands et al. (2003) described an efficient synthesis method for an NK(1) receptor antagonist, showcasing the critical role of specific chemical processes in pharmaceutical synthesis (Brands et al., 2003).
- Organic Synthesis : Percec et al. (2001) reported on the synthesis of functional aromatic multisulfonyl chlorides, highlighting the versatility of these compounds in the synthesis of complex organic molecules (Percec et al., 2001).
3. Environmental Applications
- Thermal Decomposition Studies : A study by Altarawneh and Dlugogorski (2014) examined the thermal decomposition of brominated flame retardants, contributing to the understanding of environmental impact and degradation processes (Altarawneh & Dlugogorski, 2014).
properties
IUPAC Name |
1-[3,6-dihydroxy-2,4-bis(phenylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-15(23)20-18(24)12-19(26-13-16-8-4-2-5-9-16)21(25)22(20)27-14-17-10-6-3-7-11-17/h2-12,24-25H,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOBNBPKWCKAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)OCC2=CC=CC=C2)O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678508 | |
| Record name | 1-[2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl)ethanone | |
CAS RN |
1083181-35-4 | |
| Record name | 1-[2,4-Bis(benzyloxy)-3,6-dihydroxyphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)
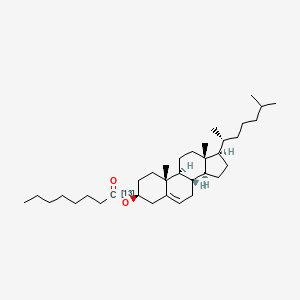
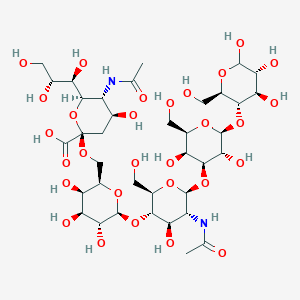
![2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B1503786.png)
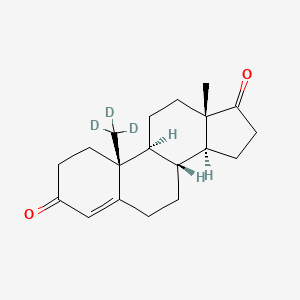

![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)
